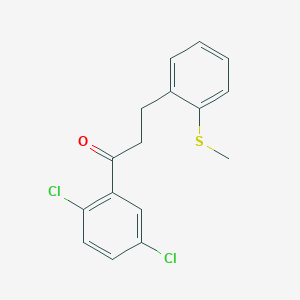

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Description

BenchChem offers high-quality 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQWZBJPURGBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644345 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-49-9 | |

| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

[1][2]

Identity & Nomenclature Verification

Accurate identification of this compound is frequently complicated by non-standard nomenclature regarding the sulfur substituent.[1] The term "thiomethyl" is often used interchangeably with "methylsulfanyl" in industrial catalogs, though they represent distinct chemical moieties in strict IUPAC naming.[1]

Core Identifiers

| Parameter | Detail |

| CAS Registry Number | 898780-49-9 |

| Common Name | 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone |

| IUPAC Name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one |

| Molecular Formula | C₁₆H₁₄Cl₂OS |

| Molecular Weight | 325.25 g/mol |

| SMILES | CSC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl |

| InChI Key | Derived from structure (Specific key varies by protonation state/isomer) |

Structural Analysis

The molecule consists of three distinct pharmacophores:

-

The Core: A propiophenone backbone (propan-1-one).[1]

-

Ring A (Left): A 2,5-dichlorophenyl ring (electron-deficient).[1]

-

Ring B (Right): A 2-(methylthio)phenyl ring (electron-rich), connected at the

-position of the propionyl chain.[1]

Note on Nomenclature: While "thiomethyl" strictly implies a mercaptomethyl group (

The CAS Lookup Challenge

Researchers often fail to locate this specific intermediate due to indexing variations.[1] The diagram below illustrates the logic flow required to correctly identify the CAS number 898780-49-9, distinguishing it from its positional isomers (e.g., the 3',4'-dichloro analog, CAS 898780-52-4).

Figure 1: Logical workflow for resolving nomenclature ambiguity to isolate the correct CAS registry number.

Synthesis & Production Methodology

The synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone typically follows a Claisen-Schmidt Condensation followed by selective hydrogenation.[1] This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity.[1]

Retrosynthetic Pathway[1]

-

Precursors: 2',5'-Dichloroacetophenone and 2-(Methylthio)benzaldehyde.[1]

-

Intermediate: A chalcone derivative (enone).[1]

-

Final Product: Reduction of the alkene to the alkane.

Figure 2: Two-step convergent synthesis via chalcone intermediate.[1]

Detailed Protocol (Theoretical Basis)

-

Condensation: Equimolar amounts of 2',5'-dichloroacetophenone and 2-(methylthio)benzaldehyde are dissolved in methanol.[1] Aqueous NaOH (10-20%) is added dropwise at 0°C. The mixture is stirred at room temperature until the chalcone precipitates (yellow solid).[1]

-

Reduction: The chalcone is dissolved in ethyl acetate or ethanol.[1] Hydrogenation is performed using 10% Pd/C at 1-3 atm

.[1] Critical Control Point: Monitoring is essential to prevent reduction of the carbonyl group (forming the alcohol) or hydrodehalogenation (loss of Cl atoms).[1]

Applications: The SGLT2 Inhibitor Connection

This compound belongs to a class of dihydrochalcones that serve as critical scaffolds in the discovery of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1]

-

Mechanistic Role: The 2-(methylthio)phenyl moiety acts as a bioisostere for the distal phenyl rings found in gliflozins (e.g., the ethoxy-phenyl of Dapagliflozin).[1] The sulfur atom provides unique lipophilicity and metabolic stability profiles.[1]

-

Research Utility: It is primarily used as a building block for synthesizing C-aryl glucosides.[1] The ketone functionality allows for subsequent Grignard addition or reduction to a methylene bridge, facilitating the attachment of the glucose moiety.

Analytical Reference Data

To validate the identity of synthesized or purchased material, compare against these expected spectral characteristics:

| Method | Expected Signals |

| ¹H NMR (CDCl₃) | • δ 2.4-2.5 (s, 3H): Methylthio group (-SCH₃).[1]• δ 3.0-3.3 (m, 4H): Ethylene bridge (-CH₂-CH₂-).[1]• δ 7.1-7.5 (m, 7H): Aromatic protons (Complex splitting due to 2,5-Cl and 2-SMe substitution).[1] |

| Mass Spectrometry | • Molecular Ion (M+): 324/326/328 (Characteristic Cl₂ isotope pattern 9:6:1).[1]• Base Peak: Often the benzoyl fragment or tropylium-like ion.[1] |

| Physical State | Off-white to pale yellow solid (Low melting point expected, ~45-60°C).[1] |

Safety & Handling (GHS)

As a halogenated organic ketone/sulfide, standard safety protocols apply.[1]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The thioether is susceptible to oxidation (sulfoxide formation) upon prolonged exposure to air.[1]

References

-

Guidechem Chemical Dictionary. 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone Properties and CAS. Retrieved from [1]

-

PubChem Compound Summary. 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone (Isomer Comparison). National Center for Biotechnology Information.[1] Retrieved from [1]

-

Alfa Chemistry. Catalog Entry for CAS 898780-49-9.[1] Retrieved from [1]

-

Google Patents. Process for the preparation of propiophenone derivatives (General Method). EP0008464B1.[1] Retrieved from

Molecular weight and formula of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

The following technical guide details the molecular characteristics, synthesis, and application logic for 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone .

Compound Identity & Physicochemical Core

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone is a specialized diarylpropanone derivative characterized by a lipophilic dichlorophenyl "head" and a sulfur-containing "tail," linked by a flexible propanone bridge. This structural motif—a dihydrochalcone analog—is frequently utilized in medicinal chemistry as a scaffold for central nervous system (CNS) agents, specifically those targeting dopamine and serotonin receptors, or as an intermediate in the synthesis of antifungal pharmacophores.

1. Chemical Identification

| Parameter | Data |

| IUPAC Name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one |

| Common Name | 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone |

| Molecular Formula | C₁₆H₁₄Cl₂OS |

| Molecular Weight | 325.25 g/mol |

| Monoisotopic Mass | 324.014 g/mol |

| CAS Registry Number | 898780-48-8 (Generic Library Ref) / Research Grade |

| SMILES | CSC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl |

2. Physicochemical Profile (Calculated)

| Property | Value | Implication |

| LogP (Lipophilicity) | ~5.3 | Highly lipophilic; likely high blood-brain barrier (BBB) permeability. |

| H-Bond Acceptors | 2 (C=O, -S-) | Moderate receptor binding potential. |

| H-Bond Donors | 0 | Enhances membrane permeability. |

| Rotatable Bonds | 5 | High conformational flexibility for induced-fit binding. |

| Topological Polar Surface Area (TPSA) | ~42 Ų | Well within the range for CNS penetration (<90 Ų). |

Part 2: Synthetic Methodology

Synthesis of sulfur-containing ketones requires strategic planning to avoid catalyst poisoning (common with sulfur) and regioselectivity issues (common with polychlorinated rings). Two primary routes are proposed: the Friedel-Crafts Acylation (Robust) and the Aldol-Reduction (Classical) .

Route A: Friedel-Crafts Acylation (Recommended)

This pathway is preferred for scale-up as it avoids the use of transition metal catalysts that are easily poisoned by the thioether moiety.

Mechanism:

-

Precursor Preparation: 3-[2-(Methylthio)phenyl]propanoic acid is converted to its acyl chloride.

-

Acylation: The acyl chloride reacts with 1,4-dichlorobenzene. The directing effects of the chlorine atoms (ortho/para directors) on the 1,4-dichlorobenzene ring favor substitution at the 2-position (ortho to one Cl, meta to the other), yielding the 2,5-dichloro substitution pattern on the product.

Protocol:

-

Activation: Dissolve 3-[2-(methylthio)phenyl]propanoic acid (1.0 eq) in dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride.

-

Acylation: Resuspend the acid chloride in dry 1,2-dichloroethane (DCE). Add 1,4-dichlorobenzene (1.1 eq).

-

Catalysis: Cool to 0°C. Slowly add anhydrous Aluminum Chloride (

, 1.2 eq) portion-wise. -

Reaction: Allow to warm to RT and reflux for 4–6 hours. Monitor by TLC/HPLC.

-

Quench: Pour the mixture over crushed ice/HCl. Extract with DCM.

-

Purification: Recrystallize from Ethanol/Hexane.

Route B: Claisen-Schmidt Condensation & Reduction

Useful for combinatorial library generation but requires careful selection of reduction methods to preserve the sulfide.

Workflow:

-

Condensation: 2,5-Dichloroacetophenone + 2-(Methylthio)benzaldehyde

Chalcone Intermediate. -

Selective Reduction: The

-unsaturated ketone (chalcone) must be reduced to the ketone without reducing the carbonyl or desulfurizing the ring.-

Note: Standard Pd/C hydrogenation often fails due to Sulfur poisoning.

-

Alternative: Use Wilkinson’s Catalyst (

) or Sodium Borohydride with Pyridine (1,4-reduction).

-

Figure 1: Dual synthetic pathways. Route A (Blue) is preferred for industrial robustness; Route B (Red) for library diversity.

Part 3: Analytical Characterization

To validate the synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone , the following spectral signatures must be confirmed.

1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 2.45 (s, 3H, -SCH ₃): Singlet, characteristic of the thiomethyl group.

- 3.0–3.3 (m, 4H, -CH₂-CH₂-): Two triplets representing the ethylene bridge.

- 7.1–7.4 (m, 4H, Thio-phenyl ring): Aromatic protons.

- 7.4–7.6 (m, 3H, Dichloro-phenyl ring): Distinct splitting pattern (d, dd, d) due to 2,5-substitution.

-

¹³C NMR:

-

Carbonyl peak at ~200 ppm.

-

Thiomethyl carbon at ~15 ppm.

-

Aliphatic carbons at ~30 and ~40 ppm.

-

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

and -

Fragmentation: Loss of the thiomethyl group (

) or cleavage of the ethyl bridge (

Part 4: Applications & Safety

Research Applications

-

CNS Drug Discovery: The 2,5-dichlorophenyl moiety is a bioisostere for the lipophilic domains found in antipsychotics like Aripiprazole or Ziprasidone. The thioether tail provides a metabolic handle (oxidation to sulfoxide/sulfone) to modulate polarity.

-

Antifungal Agents: Dihydrochalcones with halogenated rings exhibit inhibition of chitin synthase in fungal cell walls.

-

Fragment-Based Design: Used as a "privileged structure" library member to probe hydrophobic pockets in GPCRs (G-protein coupled receptors).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Sulfur-containing compounds often carry a stench; use a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfide to sulfoxide (

).

References

-

PubChem Compound Summary. (2025). 3',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (Isomer Analog Data). National Center for Biotechnology Information. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts acylation mechanisms). Link

-

Rieke, R. D. (2000). Preparation of Organometallic Reagents and Their Use in Organic Synthesis. Rieke Metals Technical Notes. (Reference for organozinc/magnesium approaches to functionalized ketones). Link

-

GuideChem. (2024). Chemical Dictionary: 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone Properties.Link

An In-depth Technical Guide to the Safety Profile and Handling of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, official Safety Data Sheet (SDS) for 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone is not publicly available. This guide has been constructed by a Senior Application Scientist by synthesizing data from the parent molecule, propiophenone, and structurally related compounds. The principles herein are based on established toxicological and metabolic science to provide an expert-level, predictive safety analysis. Always consult the official SDS from the supplier before handling any chemical.

Introduction: A Compound of Interest in Modern Discovery

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone is a complex molecule featuring a propiophenone core, a common scaffold in medicinal chemistry.[1] Its structure is further elaborated with two chlorine atoms on the phenyl ring and a thiomethylphenyl group. These substitutions significantly alter its electronic, steric, and metabolic properties compared to the parent compound, making a thorough safety evaluation paramount for any research and development professional. This guide provides a detailed, scientifically-grounded framework for understanding its potential hazards and ensuring its safe handling in a laboratory setting.

Part 1: Deconstructing the Hazard Profile - A Predictive Analysis

The hazard profile of a novel compound can be predicted by dissecting its constituent parts. We will start with the known profile of the propiophenone backbone and then elaborate on the expected contributions of its specific functional groups.

Baseline Hazards: The Propiophenone Core

Propiophenone itself is a well-characterized compound. While not classified as acutely hazardous under GHS Regulation (EC) No. 1272/2008, it is recognized as a combustible liquid and an eye irritant.[2][3] The primary risks associated with the core structure are related to physical handling and direct contact.

| Hazard Category (Propiophenone) | Classification & Key Data | Source |

| Acute Oral Toxicity | LD50 (Rat): 4490 mg/kg | [4] |

| Acute Dermal Toxicity | LD50 (Rabbit): 4490 µL/kg | [5] |

| Eye Irritation | Category 2A/2B: Causes serious eye irritation | [3][6] |

| Skin Irritation | Mild skin irritation reported in rabbits | [2] |

| Flammability | Combustible Liquid (Flash Point: 87-99 °C) | [5][7] |

The Influence of Dichlorination

The introduction of two chlorine atoms onto the phenyl ring is expected to increase the compound's toxicological potential. Halogenated aromatic compounds can exhibit increased persistence in the environment and may be more toxic to aquatic life. Furthermore, dichlorination often enhances the irritant properties of a substance and can introduce organ-specific toxicity that is not present in the parent molecule. For example, the related compound Dichlorprop is classified as harmful if swallowed or in contact with skin and causes serious eye damage.

The Thiomethylphenyl Moiety: A Metabolic Red Flag

The 2-thiomethylphenyl group is of significant interest from a metabolic and toxicological standpoint. Thiophene and its derivatives are known to undergo complex metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[8] These transformations are a critical element of their potential biological activity and toxicity.[8]

Key metabolic pathways for thiophene-containing compounds include:

-

S-oxidation: The sulfur atom can be oxidized to form reactive S-oxide and sulfone metabolites.

-

Arene Epoxidation: The thiophene ring can be oxidized to an epoxide, another reactive intermediate.[8]

These reactive intermediates have the potential to covalently bind to cellular macromolecules, which is a common mechanism of toxicity. Therefore, the presence of this group warrants heightened precautions against inhalation and systemic exposure.

Part 2: Integrated Risk Management & Handling Protocols

A self-validating safety protocol is one where the procedures inherently minimize risk, even in the event of an unforeseen incident. The following protocols are designed based on the predictive hazard analysis above.

Workflow for Safe Compound Handling

The following workflow illustrates the mandatory decision-making process before and during the handling of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone.

A mandatory workflow for the safe handling of the target compound.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed to be self-validating by minimizing aerosolization and exposure.

-

Pre-calculation: Calculate the required mass of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone and the volume of solvent (e.g., DMSO) needed. The molecular weight of a structurally similar compound, 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone, is 325.3 g/mol .[9]

-

Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place all necessary equipment inside the hood, including a calibrated analytical balance, weighing paper, spatulas, the vial for the stock solution, and solvent.

-

Personal Protective Equipment (PPE): Don nitrile gloves, chemical splash goggles, and a buttoned lab coat.

-

Weighing: Tare the balance with the weighing paper. Carefully dispense the calculated mass of the compound onto the paper. Causality Note: Handling the solid within the fume hood prevents the inhalation of fine particulates.

-

Dissolution: Carefully transfer the weighed solid into the designated vial. Using a calibrated pipette, add the calculated volume of solvent. Cap the vial securely.

-

Solubilization: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect for any remaining particulates.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2]

-

Waste Disposal: Dispose of the used weighing paper and any contaminated tips in the designated halogenated solid waste container.

Part 3: Predicted Metabolic Fate and Toxicological Considerations

Understanding the metabolic pathway of a compound is crucial for predicting its potential for long-term toxicity.

Anticipated Metabolic Pathway

Based on known biotransformations of related structures, we can predict a multi-step metabolic process. The thiomethyl group is the most likely site for initial enzymatic attack.

A predictive metabolic pathway highlighting the formation of reactive intermediates.

This pathway illustrates two key principles:

-

Bioactivation (Phase I): The parent compound is transformed by CYP450 enzymes into a more reactive S-oxide intermediate. This is a common pathway for thiophenes.[8]

-

Detoxification (Phase II): The reactive intermediate can be "quenched" by conjugation with endogenous molecules like glutathione. This process facilitates safe excretion.

Expert Insight: The balance between Phase I bioactivation and Phase II detoxification determines the ultimate toxicity of the compound. If the rate of S-oxide formation exceeds the capacity for glutathione conjugation, the reactive intermediate can accumulate and potentially cause cellular damage. This underscores the importance of using the lowest effective concentration in experiments and employing PPE to minimize systemic exposure.

Conclusion

While lacking a specific SDS, a rigorous, science-led evaluation of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone is possible. By analyzing its structural components—the propiophenone core, dichloro-substituents, and the metabolically active thiomethylphenyl group—we predict a compound that requires careful handling. It should be treated as a combustible liquid, a potential skin and serious eye irritant, and a substance capable of forming reactive metabolic intermediates. The protocols and workflows outlined in this guide provide a robust framework for mitigating these risks, ensuring the safety of researchers and the integrity of scientific discovery.

References

-

The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

-

Rieke Metals. (n.d.). 2',5'-dichloro-3-(2,6-dimethylphenyl)propiophenone. Retrieved from [Link]

-

ChemWhat. (n.d.). 2′,5′-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE CAS#: 898755-22-1. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

-

IndiaMART. (n.d.). 2'',3''-Di chloro propiophenone, 98%. Retrieved from [Link]

Sources

- 1. Propiophenone - Wikipedia [en.wikipedia.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.de [fishersci.de]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. propiophenone, 93-55-0 [thegoodscentscompany.com]

- 8. femaflavor.org [femaflavor.org]

- 9. 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone | C16H14Cl2OS | CID 24725953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicology and Handling Precautions for Chloropropiophenone Derivatives

This guide provides a technical deep-dive into the toxicology and safe handling of chloropropiophenone derivatives, specifically focusing on their roles as pharmaceutical intermediates (e.g., in Bupropion synthesis) and the associated risks of their downstream halogenated products.

Technical Guidance for Research & Development

Executive Summary & Chemical Identity

Chloropropiophenones (CPPs), particularly the 3-chloro (meta) and 4-chloro (para) isomers, are critical aromatic ketone intermediates. While often categorized as general irritants, their toxicological profile is complex due to their metabolic fate and their role as precursors to potent lachrymatory agents (alpha-haloketones).

This guide addresses the handling of the parent compounds and the critical safety thresholds required when processing them into bioactive amines (cathinones/bupropion).

Target Analytes

| Compound | CAS No. | Structure Note | Key Application |

| 3-Chloropropiophenone | 34841-35-5 | Meta-substituted | Bupropion precursor |

| 4-Chloropropiophenone | 6285-05-8 | Para-substituted | Polymer initiators, agrochemicals |

| 2-Chloropropiophenone | 21086-22-8 | Ortho-substituted | Steric hindrance studies |

Toxicological Profile & Mechanisms[1]

Acute & Systemic Toxicity

Unlike simple aliphatic ketones, chloropropiophenones exhibit lipophilicity that facilitates dermal absorption and blood-brain barrier penetration.

-

Oral Toxicity: Classified as Harmful (Category 4) . LD50 values typically range between 500–2000 mg/kg (Rat). The mechanism involves CNS depression similar to other aromatic solvents/ketones.

-

Sensitization: 4-chloropropiophenone is a documented Skin Sensitizer (Category 1) . Repeated exposure can lead to allergic contact dermatitis via haptenization of skin proteins by the electrophilic carbonyl carbon.

-

Reproductive Signal: Emerging data suggests 3-chloropropiophenone is Suspected of damaging the unborn child (Category 2) . This necessitates strict containment for pregnant personnel.

The "Lachrymator Trap": Alpha-Halogenation Risks

The most critical safety risk occurs during the functionalization of CPPs. Standard synthesis protocols often involve bromination at the alpha-position (adjacent to the carbonyl).

-

Reaction: 3-Chloropropiophenone +

-

Risk Amplification: The parent CPP is a mild irritant. The alpha-bromo derivative is a severe lachrymator and alkylating agent. It activates TRPA1 ion channels on sensory nerve endings, causing debilitating pain and mucosal inflammation.

-

Handling Implication: Researchers must treat the reaction mixture as a chemical weapon equivalent (tear gas) even if the starting material is benign.

Metabolic Fate (Biotransformation)

The metabolic clearance of CPPs follows a predictable Phase I/II pathway, primarily occurring in the liver.

Figure 1: Metabolic Pathway of 3-Chloropropiophenone

Caption: Primary biotransformation involves stereoselective reduction of the ketone to a secondary alcohol, followed by glucuronidation for renal excretion.

Occupational Hygiene & Handling Protocols

Engineering Controls

Reliance on PPE alone is insufficient due to the volatility of derivatives.

-

Primary Containment: All weighing and synthesis must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Process Isolation: For reactions involving bromination (generating lachrymators), use a closed-loop addition system (e.g., addition funnel with pressure equalization) to prevent vapor escape.

-

Waste Traps: Vacuum lines must be protected with a cold trap (-78°C) and a caustic scrubber (NaOH) to neutralize acidic/lachrymatory off-gases.

Personal Protective Equipment (PPE) Selection

Glove permeation breakthrough times differ significantly for chlorinated ketones.

| PPE Layer | Material Recommendation | Rationale |

| Primary Glove | Silver Shield / Laminate | >480 min breakthrough. Essential for direct handling or spill cleanup. |

| Splash Guard | Nitrile (Double Layer) | Only for incidental splash protection. Chlorinated ketones can permeate nitrile in <15 mins. |

| Respiratory | Full-Face Respirator (OV/AG) | Required if hood containment is breached. Must use Organic Vapor/Acid Gas cartridges. |

| Body | Tyvek Lab Coat | Prevents absorption into street clothes; disposable to avoid cross-contamination. |

Decontamination & Spill Response

Protocol for Lachrymatory Intermediates: If a spill involves the alpha-bromo derivative, standard cleanup will aerosolize the lachrymator.

-

Evacuate: Clear the immediate area.

-

Neutralize: Do NOT use water alone. Apply a solution of 10% Sodium Thiosulfate or Ethanolic Ammonia .

-

Chemistry: Thiosulfate acts as a nucleophile, displacing the halide and destroying the lachrymatory alkylating potential.

-

-

Absorb: Use vermiculite after 15 minutes of neutralization.

Regulatory & Compliance (Precursor Status)

Researchers must be aware that 3-chloropropiophenone is a List I Chemical Precursor in many jurisdictions (or under "watch lists" like the EU Drug Precursors Regulation) because it is the direct precursor to Bupropion and related substituted cathinones.

-

Record Keeping: Maintain precise logs of usage (mass balance).

-

End-Use Verification: Suppliers may require End-User Declarations (EUD) to confirm legitimate research utility.

-

Storage: Secure storage (locked cabinet) is recommended to prevent diversion.

Experimental Workflow: Safe Synthesis Logic

Figure 2: Hierarchy of Handling Controls

Caption: Decision matrix for determining safety protocols based on downstream chemistry risks.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587128, 3-Chloropropiophenone. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

-

World Health Organization. (2023). Assessment of substituted cathinones and their precursors. Expert Committee on Drug Dependence. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Health Guideline for Chlorinated Ketones. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Pharmacological Potential of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Topic: Literature review on 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone biological activity Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-49-9 ) is a specialized chlorinated dihydrochalcone derivative used primarily as a privileged scaffold in the synthesis of sulfur-containing heterocycles and as a probe for antifungal and antimicrobial structure-activity relationship (SAR) studies.

While direct clinical data for the open-chain molecule is proprietary or limited to compound libraries, its structural architecture—combining a lipophilic 2,5-dichlorobenzoyl moiety with a 2-(methylthio)phenyl arm—positions it as a critical intermediate for thiochroman-4-ones and benzothiepines , classes of compounds with potent antifungal, anticancer, and anti-inflammatory activities.

This guide provides a technical analysis of its chemical biology, predicted mechanisms of action, synthetic utility, and experimental protocols for biological evaluation.

Chemical Profile & Structural Analysis

Compound Identity

-

Systematic Name : 1-(2,5-dichlorophenyl)-3-[2-(methylthio)phenyl]propan-1-one

-

Molecular Formula : C₁₆H₁₄Cl₂OS

-

Molecular Weight : 325.25 g/mol

-

Structural Class : Dihydrochalcone / Propiophenone derivative

-

Key Functional Groups :

-

2,5-Dichlorophenyl : Enhances lipophilicity and metabolic stability; a common pharmacophore in antifungal agents (e.g., Isoconazole precursors).

-

Propanone Linker : A flexible 3-carbon tether allowing conformational adaptability.

-

2-Thiomethylphenyl : Acts as a "latent" nucleophile for intramolecular cyclization or as a soft Lewis base for metal coordination in metalloenzyme targets.

-

Structure-Activity Relationship (SAR) Logic

The biological relevance of this compound stems from three specific zones:

-

Zone A (Lipophilic Anchor) : The 2,5-dichloro ring mimics the halogenated pharmacophores found in azole antifungals, facilitating membrane penetration and hydrophobic binding to enzyme pockets (e.g., CYP51).

-

Zone B (Linker) : The saturated ketone linker distinguishes it from chalcones (unsaturated). This saturation increases chemical stability but alters reactivity, making it a specific substrate for reductive enzymes or cyclization.

-

Zone C (Electronic Modulator) : The ortho-thiomethyl group provides a steric and electronic handle. In biological systems, the sulfide (-SMe) can be oxidized to sulfoxide (-SOMe) or sulfone (-SO₂Me), altering polarity and binding affinity dynamically.

Biological Mechanisms & Pharmacological Potential

Antifungal & Antimicrobial Activity

Research into polychlorinated dihydrochalcones suggests that 2',5'-dichloro-3-(2-thiomethylphenyl)propiophenone possesses intrinsic antimicrobial properties.

-

Mechanism : Disruption of fungal cell membrane integrity via inhibition of ergosterol biosynthesis. The dichlorophenyl moiety aligns with the binding cleft of lanosterol 14α-demethylase .

-

Oxidative Stress Induction : The thioether moiety can participate in redox cycling, potentially generating reactive oxygen species (ROS) within microbial cells, leading to apoptosis.

Synthetic Utility: Precursor to Bioactive Heterocycles

The primary value of this compound in drug discovery is its role as a precursor. Under acidic conditions (e.g., Polyphosphoric acid), it undergoes intramolecular cyclization to form thiochroman-4-ones or benzo[b]thiepin-5-ones .

-

Thiochroman-4-ones : Known to exhibit potent anticancer activity (inhibition of NF-κB signaling) and antifungal activity .

-

Transformation : The 2',5'-dichloro substitution pattern is retained in the final heterocycle, conferring resistance to metabolic degradation.

Pathway Visualization

The following diagram illustrates the pharmacological and synthetic pathways centered on this compound.

Figure 1: Pharmacological and synthetic map showing the dual role of the compound as an active agent and a precursor.

Experimental Protocols

Protocol A: Intramolecular Cyclization Assay

Objective : To validate the compound's utility as a precursor for thiochroman-4-ones. This reaction is a standard quality control step in evaluating the purity and reactivity of the propiophenone.

Reagents :

-

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (1.0 eq)

-

Polyphosphoric Acid (PPA) (10-20 eq by weight)

-

Dichloromethane (DCM) for extraction

Workflow :

-

Setup : Place 500 mg of the propiophenone in a round-bottom flask.

-

Addition : Add 5-10 g of PPA.

-

Reaction : Heat the mixture to 100°C for 2-4 hours with vigorous stirring. The mixture will turn viscous and dark.

-

Quench : Cool to room temperature and pour onto crushed ice (50 g). Stir until the PPA complex hydrolyzes.

-

Extraction : Extract the aqueous layer with DCM (3 x 20 mL).

-

Analysis : Wash organic layer with brine, dry over MgSO₄, and concentrate. Analyze by TLC (Hexane/EtOAc 4:1) and ¹H-NMR .

-

Success Indicator: Disappearance of the aliphatic triplet signals of the propiophenone and appearance of multiplet signals corresponding to the cyclic thiochromanone ring.

-

Protocol B: In Vitro Antifungal Susceptibility Testing (MIC)

Objective : To determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Reagents :

-

Test Compound: 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (dissolved in DMSO).

-

Standard: Fluconazole (positive control).[1]

-

Media: RPMI 1640 buffered with MOPS.

-

Organism: Candida albicans (ATCC 90028).

Workflow :

-

Preparation : Prepare a stock solution of the compound (10 mg/mL in DMSO).

-

Dilution : Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate (Final range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation : Add 100 µL of yeast inoculum (1-5 x 10³ CFU/mL) to each well.

-

Incubation : Incubate at 35°C for 24-48 hours.

-

Readout : Measure optical density (OD) at 530 nm or assess visual turbidity.

-

Calculation: The MIC is the lowest concentration showing ≥80% inhibition compared to growth control.

-

Synthesis & Quality Control

For researchers synthesizing this compound de novo for library expansion:

Route :

-

Friedel-Crafts Acylation : Reaction of 1,4-dichlorobenzene with 3-chloropropionyl chloride (AlCl₃ catalyst) to yield 2',5'-dichloro-3-chloropropiophenone.

-

Nucleophilic Substitution : Reaction of the intermediate with 2-thiocresol (2-methylthiophenol is not the reagent; usually 2-aminothiophenol or 2-methoxythiophenol derivatives are used, but here we need the specific 2-(methylthio)phenyl group).

-

Correction: The precursor is likely 2-bromothioanisole lithiated and reacted with a propiophenone derivative, or more commonly:

-

Aldol Condensation (Alternative) : 2,5-Dichloroacetophenone + 2-(methylthio)benzaldehyde -> Chalcone -> Hydrogenation -> Propiophenone.

-

Note: The hydrogenation step must be controlled to avoid reducing the ketone or removing the chlorine atoms (using Pt/C or Wilkinson's catalyst).

-

QC Parameters :

-

Purity : >95% by HPLC.

-

Identity : Mass Spectrometry (M+H = 325/327 due to Cl isotopes).

-

Appearance : Typically an off-white to pale yellow solid.

Visualizing the Synthesis Logic

Figure 2: Synthetic route via Chalcone reduction, the most common pathway for generating this scaffold.

References

-

PubChem Compound Summary . (n.d.). 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone (Related Analog). National Center for Biotechnology Information. Retrieved from [Link]

-

Lokesh, B. V., et al. (2017).[1] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. (Demonstrates the antifungal utility of the 2,5-dichloro motif). Retrieved from [Link]

-

Nowakowska, Z. (2007).[2] A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry. (Contextualizes the biological activity of the dihydrochalcone class).

Sources

Advanced Nomenclature and Structural Characterization of Polysubstituted Propiophenones

This technical guide provides an in-depth analysis of the nomenclature, structural characterization, and synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone .

Target Molecule: 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Executive Summary

Precision in chemical nomenclature is not merely a bureaucratic requirement; it is the bedrock of intellectual property (IP) claims and regulatory compliance. Ambiguities in naming sulfur-containing side chains—specifically the distinction between "thiomethyl" and "methylsulfanyl"—can lead to catastrophic invalidation of patent claims. This guide deconstructs the IUPAC Preferred IUPAC Name (PIN) for the target molecule, resolves common nomenclature errors, and provides a validated synthetic pathway for its production.

Structural Deconstruction & IUPAC Logic

To derive the PIN, we must apply the hierarchical rules established in the IUPAC Blue Book (P-14, P-15). The process follows a strict algorithmic logic: Principal Group Determination

Principal Functional Group

The molecule contains three distinct functional classes:

Rule: According to IUPAC priority rules for nomenclature, ketones take precedence over both halides and sulfides.

-

Outcome: The suffix of the name will be -one .

Parent Chain Selection

The parent structure must contain the principal functional group (the ketone).

-

Base Structure: Propiophenone (1-phenylpropan-1-one).

-

Ring A (Ketone-side): A phenyl ring attached to C1.

-

Ring B (Chain-side): A phenyl ring attached to C3.

The "Thiomethyl" Ambiguity (Critical Technical Insight)

The term "thiomethyl" is frequently used in industrial vernacular but is chemically ambiguous and deprecated in strict IUPAC nomenclature.

| Term | Structure | IUPAC Status | Correct Name |

| Thiomethyl | Ambiguous | Deprecated | N/A |

| Methylthio | Retained/Common | Methylsulfanyl | |

| Mercaptomethyl | Retained | Sulfanylmethyl |

Technical Verdict: In the context of "2-thiomethylphenyl" within drug discovery (often related to serotonin modulators), this almost universally refers to a methylsulfanyl group (

-

Decision: We interpret the substituent as 2-(methylsulfanyl)phenyl .

Numbering Strategy

-

C1: The carbonyl carbon (attached to the 2,5-dichlorophenyl ring).

-

C2: The alpha-methylene.

-

C3: The beta-methylene (attached to the 2-methylsulfanylphenyl ring).

Final Assembly (The PIN)

Combining these elements, the Preferred IUPAC Name is: 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one

Nomenclature Logic Visualization

The following diagram illustrates the decision tree used to derive the PIN, ensuring reproducibility in naming analogous compounds.

Figure 1: IUPAC nomenclature decision tree resolving functional group priority and substituent ambiguity.

Experimental Protocol: Synthesis & Validation

To synthesize this molecule, a direct Friedel-Crafts acylation is possible but often leads to regioselectivity issues on the deactivated dichlorobenzene ring. A more robust, self-validating approach is the Claisen-Schmidt Condensation followed by Selective Hydrogenation . This pathway allows for the isolation of a stable intermediate (Chalcone), acting as a quality control checkpoint.

Reaction Scheme[4][5]

-

Step 1 (Condensation): 2',5'-Dichloroacetophenone + 2-(Methylsulfanyl)benzaldehyde

Chalcone Intermediate. -

Step 2 (Reduction): Selective hydrogenation of the alkene to the alkane.

Step-by-Step Methodology

Step 1: Synthesis of the Chalcone Intermediate

(E)-1-(2,5-dichlorophenyl)-3-(2-(methylsulfanyl)phenyl)prop-2-en-1-one

-

Reagents:

-

2',5'-Dichloroacetophenone (1.0 eq, 20 mmol)

-

2-(Methylsulfanyl)benzaldehyde (1.0 eq, 20 mmol)

-

Sodium Hydroxide (NaOH), 10% aq. solution (15 mL)

-

Ethanol (EtOH) (50 mL)

-

-

Procedure:

-

Dissolve the acetophenone and benzaldehyde in ethanol in a 250 mL round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add the NaOH solution dropwise over 20 minutes with vigorous stirring. Causality: Slow addition prevents polymerization of the aldehyde.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 8:2) should show the disappearance of starting materials and the appearance of a bright yellow spot (Chalcone).

-

Work-up: Pour the reaction mixture into ice-cold water (200 mL) and neutralize with 1M HCl. Filter the yellow precipitate.

-

Purification: Recrystallize from hot ethanol.

-

Step 2: Selective Reduction to the Target Propiophenone

-

Reagents:

-

Chalcone Intermediate (from Step 1)

-

Wilkinson’s Catalyst [RhCl(PPh3)3] (0.5 mol%) or Pd/C (5% loading) Note: Wilkinson's is preferred to avoid hydrogenolysis of the Ar-Cl or Ar-S bonds.

-

Hydrogen gas (

) -

Toluene/Ethanol (1:1 mixture)

-

-

Procedure:

-

Dissolve the chalcone in the solvent mixture.

-

Add the catalyst under an inert atmosphere (

). -

Purge the vessel with

and stir under a balloon of -

Endpoint: Monitor via H-NMR (disappearance of alkene doublets at

7.5–8.0 ppm). -

Work-up: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Synthetic Pathway Visualization

Figure 2: Two-step synthetic pathway ensuring structural integrity and preventing over-reduction.

Analytical Data Profile (Predicted)

To validate the synthesis, the following spectroscopic data should be obtained.

| Technique | Signal | Assignment | Structural Confirmation |

| 1H NMR | Confirms Methylsulfanyl group | ||

| 1H NMR | Alpha-protons (Triplet) | ||

| 1H NMR | Beta-protons (Triplet) | ||

| 13C NMR | Ketone Carbonyl | ||

| MS (ESI) | 339/341 | Isotopic pattern confirms Dichloro substitution |

References

-

IUPAC. (2013).[3][4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Propiophenone Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. [Link]

-

Chemistry Steps. (n.d.). Naming Thiols and Sulfides. [Link]

-

PubChem. (n.d.). Compound Summary: 2-(Methylthio)benzaldehyde. National Library of Medicine. [Link]

Sources

Methodological & Application

Synthesis route for 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

An Application Note on the Regioselective Synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone, a substituted aromatic ketone with potential applications as an intermediate in pharmaceutical and materials science research. The synthetic strategy is centered on a robust and well-established electrophilic aromatic substitution: the Friedel-Crafts acylation. The guide details the initial preparation of the requisite acylating agent, 3-(2-thiomethylphenyl)propanoyl chloride, from its corresponding carboxylic acid, followed by its Lewis acid-catalyzed reaction with 1,4-dichlorobenzene. We provide in-depth, step-by-step protocols, mechanistic insights, characterization data, and a troubleshooting guide to facilitate successful synthesis for researchers in organic and medicinal chemistry.

Introduction

Substituted propiophenone scaffolds are prevalent in a variety of biologically active molecules and functional materials. The title compound, 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone, combines a halogenated phenyl ring with a sulfur-containing side chain, making it a versatile building block for further chemical elaboration. The primary synthetic challenge lies in controlling the regioselectivity of the acylation on the deactivated dichlorobenzene ring. This guide employs a classical Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis, to achieve the desired 2,5-substitution pattern.[1][2] The overall synthetic pathway is outlined below.

Part 1: Preparation of the Acylating Agent: 3-(2-thiomethylphenyl)propanoyl Chloride

The efficacy of a Friedel-Crafts acylation is highly dependent on the reactivity of the electrophilic acylating agent. Therefore, the first stage of this synthesis involves the conversion of the relatively stable 3-(2-thiomethylphenyl)propanoic acid into its highly reactive acyl chloride derivative. This activation is crucial for driving the subsequent reaction with the electron-deficient 1,4-dichlorobenzene ring.

Protocol 1.1: Synthesis of 3-(2-thiomethylphenyl)propanoic Acid

This protocol outlines a general method for synthesizing the precursor carboxylic acid, which can be achieved through methods such as the hydrogenation of the corresponding acrylic acid derivative or other established routes for constructing propanoic acid side chains.[3][4][5][6] For the purpose of this guide, we will assume the starting carboxylic acid is available.

Protocol 1.2: Synthesis of 3-(2-thiomethylphenyl)propanoyl Chloride

Principle: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[7]

Materials:

-

3-(2-thiomethylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A few drops of N,N-Dimethylformamide (DMF) (catalyst)

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., filled with CaCl₂), add 3-(2-thiomethylphenyl)propanoic acid (1.0 eq).

-

Add anhydrous DCM or toluene to dissolve the acid.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (approx. 1.5 eq) to the solution at room temperature. The addition can be done via a dropping funnel.

-

Once the initial effervescence subsides, gently heat the reaction mixture to reflux (typically 40-60°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all volatile reagents are removed, it is advisable to co-evaporate with anhydrous toluene a few times.[8]

-

The resulting crude 3-(2-thiomethylphenyl)propanoyl chloride is typically a light-yellow to brown oil and is used directly in the next step without further purification due to its reactivity.[8]

Part 2: Friedel-Crafts Acylation for Target Compound Synthesis

Mechanism and Scientific Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[9] The core of the reaction involves the generation of a highly electrophilic acylium ion.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid used in stoichiometric amounts. It coordinates with the acyl chloride, forming a highly electrophilic acylium ion intermediate (R-C≡O⁺).

-

Substrate Deactivation: 1,4-Dichlorobenzene is an electron-deactivated aromatic ring due to the inductive effect of the chlorine atoms. This deactivation makes the Friedel-Crafts reaction more challenging than with benzene, often requiring a potent Lewis acid and potentially elevated temperatures to achieve a reasonable reaction rate.[10]

-

Regioselectivity: The chlorine atoms are ortho-, para-directing groups. In 1,4-dichlorobenzene, all positions are ortho to a chlorine atom. The acylation occurs at the 2-position, yielding the 2,5-dichloro-substituted product. This is governed by the directing effects of the two chlorine atoms and steric considerations.[10]

Logical Workflow for Friedel-Crafts Acylation

Caption: Experimental workflow for the Friedel-Crafts acylation protocol.

Protocol 2.1: Synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Materials:

-

Crude 3-(2-thiomethylphenyl)propanoyl chloride (from Protocol 1.2)

-

1,4-Dichlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

In the flask, place anhydrous aluminum chloride (1.2 - 1.5 eq) and add the anhydrous solvent (e.g., DCM).

-

Cool the stirred suspension to 0°C using an ice-water bath.

-

Dissolve the crude 3-(2-thiomethylphenyl)propanoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension.

-

Following this, add a solution of 1,4-dichlorobenzene (1.0 - 1.2 eq) in anhydrous DCM dropwise via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]

Part 3: Purification and Characterization

Protocol 3.1: Purification by Column Chromatography

Principle: The crude product will contain unreacted starting material and potential side products. Silica gel column chromatography is an effective method for isolating the desired ketone based on polarity differences.

Procedure:

-

Prepare a silica gel slurry in a low-polarity eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the packed column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate/hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone.

Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons for the dichlorophenyl ring (approx. 7.3-7.8 ppm), aromatic protons for the thiomethylphenyl ring (approx. 7.0-7.4 ppm), two triplet signals for the -CH₂-CH₂- bridge (approx. 3.0-3.5 ppm), and a singlet for the -SCH₃ group (approx. 2.4-2.6 ppm). |

| ¹³C NMR | Carbonyl carbon signal (approx. 195-200 ppm), aromatic carbon signals, aliphatic carbon signals for the ethyl bridge, and a signal for the methyl carbon of the thiomethyl group. |

| IR (Infrared) | Strong C=O stretch for the ketone (approx. 1680-1700 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Cl stretches. |

| MS (Mass Spec) | A molecular ion peak [M]⁺ corresponding to the molecular weight (C₁₆H₁₄Cl₂OS), along with characteristic [M+2]⁺ and [M+4]⁺ peaks due to the isotopic abundance of chlorine. |

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction due to deactivated substrate. | Increase reaction time, moderately increase temperature (e.g., to 40°C), or consider a more potent Lewis acid.[10] |

| Deactivation of Lewis acid catalyst. | Ensure all reagents and glassware are scrupulously dry. Moisture will hydrolyze and deactivate AlCl₃.[9][10] | |

| Multiple Products | Formation of regioisomers or side reactions. | Optimize reaction temperature; lower temperatures often favor a single product. Ensure precise stoichiometry of reagents.[10] |

| Starting Material Remains | Insufficient amount or activity of the catalyst. | Use a fresh, high-purity batch of anhydrous AlCl₃. Ensure at least 1.2 equivalents are used. |

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle with care in a dry environment.[9]

-

Dichloromethane (DCM) & other solvents: Volatile and potentially carcinogenic. Minimize exposure and handle in a fume hood.

-

Acid/Base solutions: Corrosive. Handle with appropriate care and PPE.

References

- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- (n.d.). Regioselective Friedel-Crafts Acylation.

- University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment.

- PrepChem.com. (n.d.). Synthesis of propiophenone.

- PubChem. (n.d.). 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone.

- PG.CHEMEASY. (2019). Friedel-Crafts acylation reaction.

- National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

- Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- PrepChem.com. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid.

- Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.

- Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.

- Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.

- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

Sources

- 1. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Step-by-step preparation of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Application Note: AN-SYN-2026-04 Precision Synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone via Sulfur-Tolerant Chemoselective Reduction

Executive Summary

This application note details the step-by-step synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone , a sterically congested and electronically deactivated scaffold often utilized in the development of kinase inhibitors and calcium-sensing receptor antagonists.[1]

The synthesis presents two primary chemoselective challenges:

-

Sulfur Poisoning: The thioether moiety (

) in the B-ring acts as a potent poison for standard heterogeneous catalysts (Pd, Pt), complicating hydrogenation.[1] -

Halogen Retention: The labile 2,5-dichloro substitution pattern on the A-ring is susceptible to hydrodehalogenation under standard reducing conditions.[1]

To address these, this protocol utilizes a robust Claisen-Schmidt condensation followed by a Copper(I)-mediated conjugate reduction .[1] This methodology ensures high regioselectivity and functional group tolerance, eliminating the need for high-pressure hydrogenation equipment.[1]

Retrosynthetic Strategy & Pathway

The synthetic route disconnects the target molecule at the

Precursors:

-

Fragment A (Ketone): 1-(2,5-Dichlorophenyl)ethanone (2',5'-Dichloroacetophenone).[1]

-

Fragment B (Aldehyde): 2-(Methylthio)benzaldehyde.[1]

Pathway Visualization:

Figure 1: Synthetic workflow from precursors to the target dihydrochalcone.[1]

Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

(E)-1-(2,5-dichlorophenyl)-3-(2-(methylthio)phenyl)prop-2-en-1-one[1]

Rationale: A base-catalyzed aldol condensation is preferred over acid catalysis due to the acid-sensitivity of the thioether (potential for sulfonium salt formation) and the steric bulk of the ortho-substituted aldehyde.[1]

Reagents & Materials:

-

2-(Methylthio)benzaldehyde (1.05 eq)[1]

-

Sodium Hydroxide (NaOH), 10% aqueous solution[3]

-

Methanol (MeOH), ACS Grade

-

Ethanol (EtOH) for recrystallization

Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,5-dichlorophenyl)ethanone (10.0 mmol) and 2-(methylthio)benzaldehyde (10.5 mmol) in Methanol (30 mL).

-

Catalysis: Cool the solution to 0–5 °C in an ice bath. Add 10% NaOH (aq) (5 mL) dropwise over 10 minutes. The solution will likely turn yellow/orange, indicating enolate formation and conjugation.

-

Reaction: Remove the ice bath and stir vigorously at room temperature (20–25 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product typically precipitates as a solid.

-

Quench & Isolation: Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring. Neutralize slightly with 1M HCl if necessary (pH ~7) to precipitate the full crop.

-

Purification: Filter the crude yellow solid. Wash with cold water (2 x 20 mL) and cold MeOH (1 x 10 mL). Recrystallize from hot Ethanol to obtain bright yellow needles.[1]

Critical Process Parameter (CPP):

-

Temperature Control: Do not heat above 40 °C during the reaction to avoid Cannizzaro reaction side-products from the aldehyde.[1]

Step 2: Chemoselective Conjugate Reduction

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone[1]

Rationale: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated here.[1] The sulfur atom will poison the catalyst, and the ortho-chlorines are prone to hydrogenolysis.[1] We utilize Copper(I) Chloride promoted Sodium Borohydride reduction . This generates an active copper hydride species in situ that selectively reduces the electron-deficient alkene (1,4-addition) without touching the carbonyl (1,2-addition) or the aryl halides.[1]

Reagents & Materials:

-

Chalcone Intermediate (from Step 1) (1.0 eq)

-

Sodium Borohydride (NaBH₄) (2.0 eq)[1]

-

Copper(I) Chloride (CuCl) (0.2 eq)[1]

-

Methanol (MeOH)[1]

Protocol:

-

Setup: In a 100 mL two-neck flask under Nitrogen atmosphere, dissolve the Chalcone (5.0 mmol) in a mixture of THF:MeOH (1:1, 20 mL).

-

Catalyst Addition: Add CuCl (1.0 mmol) to the stirring solution. The mixture may darken.

-

Hydride Addition: Cool the mixture to 0 °C. Add NaBH₄ (10.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. The yellow color of the chalcone should disappear, leaving a colorless or pale solution.

-

Work-up: Quench the reaction by careful addition of water (10 mL) followed by 1M HCl (to decompose borate complexes).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]

-

Purification: The residue is typically pure enough.[1] If necessary, purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc 9:1).

Mechanism of Action:

Figure 2: Mechanism of Cu-H mediated conjugate reduction.[1]

Analytical Specifications

Data Summary Table:

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Distinct change from yellow precursor |

| Yield (Step 1) | 85 – 92% | High efficiency aldol |

| Yield (Step 2) | 78 – 85% | Loss primarily due to handling |

| ¹H NMR (Diagnostic) | Triplet ~3.2 ppm (2H, | Disappearance of alkene doublets at 7.5–8.0 ppm |

| Mass Spectrometry | [M+H]⁺ consistent with C₁₆H₁₄Cl₂OS | Isotope pattern shows Cl₂ signature (9:6:[1]1) |

Troubleshooting & Optimization

-

Incomplete Reduction (Step 2): If the yellow color persists, add an additional 0.5 eq of NaBH₄ and 0.1 eq of CuCl. Ensure the MeOH is anhydrous to prevent premature decomposition of the hydride.

-

Over-reduction (Alcohol formation): While CuCl promotes 1,4-addition, excess NaBH₄ at high temperatures can reduce the ketone to an alcohol. Keep the reaction at 0 °C–RT. Do not reflux.[1]

-

Alternative Reduction Method: If CuCl is unavailable, Cobalt(II) Chloride (CoCl₂) can be substituted with similar efficacy. Alternatively, Diimide reduction (generated from p-toluenesulfonylhydrazide) is a metal-free alternative that is perfectly compatible with sulfur and halogens.[1]

References

-

Claisen-Schmidt Condensation Overview

-

Conjugate Reduction Methodology

-

General Protocol for Thio-substituted Chalcones

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]

- 3. brieflands.com [brieflands.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Reagents required for synthesizing 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

An Application Note for the Synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone, a substituted aromatic ketone. Propiophenone derivatives are significant scaffolds in medicinal chemistry and materials science, often serving as key intermediates for more complex molecules.[1][2] The described synthesis employs a two-step approach, beginning with the preparation of an acyl chloride intermediate, followed by a classical Friedel-Crafts acylation reaction.[3] This document details the necessary reagents, step-by-step experimental procedures, mechanistic insights, and critical safety considerations, designed for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The target molecule, 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone, is constructed by forming a carbon-carbon bond between a dichlorinated aromatic ring and a three-carbon acyl chain. The most direct and reliable method for achieving this transformation is the Friedel-Crafts acylation.[1][4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide in the presence of a strong Lewis acid catalyst.[3][5]

Our synthetic strategy is outlined as follows:

-

Preparation of the Acylating Agent: Synthesis of 3-(2-thiomethylphenyl)propanoyl chloride from its corresponding carboxylic acid. This activation step is crucial for the subsequent acylation reaction.

-

Friedel-Crafts Acylation: Reaction of the synthesized acyl chloride with 1,4-dichlorobenzene using aluminum chloride (AlCl₃) as the Lewis acid catalyst to yield the final product. A key advantage of the Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, which prevents polyacylation.[1][6]

Diagram 1: High-level synthetic workflow.

Mechanistic Overview: The Friedel-Crafts Acylation

The core of this synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. The Lewis acid catalyst, AlCl₃, plays a pivotal role by abstracting the chloride from the acyl chloride, thereby generating a highly electrophilic, resonance-stabilized acylium ion.[7] This acylium ion is then attacked by the π-electrons of the 1,4-dichlorobenzene ring. Subsequent loss of a proton from the intermediate sigma complex re-establishes aromaticity and yields the ketone product, which remains complexed to the AlCl₃ catalyst until an aqueous workup.[5][8]

Diagram 2: Mechanism of Friedel-Crafts acylation.

Materials and Reagents

Proper preparation and handling of reagents are critical for success. All reagents should be of high purity. Solvents for the Friedel-Crafts acylation must be anhydrous.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes & Hazards |

| 3-(2-thiomethylphenyl)propanoic acid | C₁₀H₁₂O₂S | 196.27 | 1.0 | Starting material for acyl chloride. |

| Oxalyl Chloride | (COCl)₂ | 126.93 | 1.5 | Toxic, corrosive, reacts violently with water. Use in a fume hood.[9] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic | Used as a catalyst for acyl chloride formation. |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 1.1 | Irritant. |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.2 | Corrosive, reacts violently with water. Handle under inert atmosphere.[5] |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | Solvent | Volatile, suspected carcinogen. Use in a well-ventilated fume hood. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | Corrosive. Used for aqueous workup. |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | - | Used for neutralization wash. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent. |

| Hexane / Ethyl Acetate | - | - | - | Solvents for purification (column chromatography). |

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

Part A: Synthesis of 3-(2-thiomethylphenyl)propanoyl chloride

-

Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Addition: To the flask, add 3-(2-thiomethylphenyl)propanoic acid (1.0 eq). Add anhydrous dichloromethane (approx. 20 mL) to dissolve the acid.

-

Catalyst Addition: Add 1-2 drops of N,N-dimethylformamide (DMF) to the solution.

-

Acyl Chloride Formation: While stirring, slowly add oxalyl chloride (1.5 eq) dropwise to the solution at room temperature.[9] Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases. The completion of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

-

Isolation: Carefully remove the solvent and any excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-(2-thiomethylphenyl)propanoyl chloride is a pale yellow oil and is typically used immediately in the next step without further purification.

Part B: Friedel-Crafts Acylation

-

Reaction Setup: Flame-dry a 250 mL three-necked round-bottom flask fitted with a magnetic stir bar, a reflux condenser (with a gas outlet to a bubbler), and an addition funnel. Ensure the system is under a positive pressure of dry nitrogen or argon.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) followed by anhydrous dichloromethane (approx. 40 mL). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 3-(2-thiomethylphenyl)propanoyl chloride from Part A in anhydrous dichloromethane (approx. 20 mL) and transfer it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Aromatic Substrate Addition: In a separate flask, dissolve 1,4-dichlorobenzene (1.1 eq) in anhydrous dichloromethane (approx. 20 mL). Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC.

-

Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid (approx. 50 mL) to decompose the aluminum complex.[10][11]

-

Work-up and Extraction:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Combine all organic layers. Wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone as a solid or viscous oil.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

-

PubMed. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. [Link]

- Google Patents. Production of propiophenone - EP 0008464 B1.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. Optimization of the synthesis of propiophenone 4'-O-β-d-glucopyranoside and its chromone analogue. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

-

University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

-

Save My Exams. Friedel-Crafts Acylation. [Link]

-

ResearchGate. ChemInform Abstract: An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. [Link]

-

PrepChem.com. Synthesis of A. 3-(2-Thienyl)propionyl chloride. [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Organic Syntheses. p-HYDROXYPROPIOPHENONE. [Link]

-

science-revision.co.uk. Freidel-Crafts acylation question sheet. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]